ethyl[(1-methyl-1H-indol-7-yl)methyl]amine
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Overview
Description
Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine typically involves the reaction of 1-methyl-1H-indole-7-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Another indole derivative with similar structural features.
3-Acetylindole: Shares the indole core but with different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
Uniqueness
Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethylamine side chain differentiates it from other indole derivatives, making it a valuable compound for various applications .
Biological Activity
Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is a compound with significant potential in biological applications, particularly due to its structural features that allow it to interact with various biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound contains an indole moiety, which is a bicyclic structure known for its presence in many natural products and pharmaceuticals. The specific configuration of this compound allows it to exhibit unique biological activities.
Structural Features
Feature | Description |
---|---|
Indole Structure | Bicyclic structure that contributes to biological activity |
Ethyl Group | Enhances solubility and interaction with biological targets |
Methyl Group | Influences receptor binding affinity |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indole derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, particularly against clinical strains of staphylococci.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Enterococcus faecalis | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells.
Case Study: Anticancer Activity Assessment
In an experiment assessing the cytotoxic effects of this compound on cancer cells, the following IC50 values were observed:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 10 |
MCF-7 | 12 |
SKOV-3 | 15 |
These results suggest that the compound may effectively inhibit cancer cell proliferation at relatively low concentrations.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways, influencing cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce synthesis time.
General Synthesis Pathway
- Starting Material Preparation : Begin with 5-nitroindole.
- Alkylation Reaction : React with ethyl bromide in the presence of a base.
- Reduction Step : Reduce the nitro group to an amine using zinc dust or similar reducing agents.
- Final Product Isolation : Purify the compound through recrystallization or chromatography.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other indole derivatives, which also exhibit notable biological activities.
Compound Name | Activity Type | Unique Aspects |
---|---|---|
N-Methyltryptamine | Neurotransmitter | Key role in mood regulation |
Gramine | Neurotoxic | Indole derivative with methyl group |
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-[(1-methylindol-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H16N2/c1-3-13-9-11-6-4-5-10-7-8-14(2)12(10)11/h4-8,13H,3,9H2,1-2H3 |
InChI Key |
SEMNQGMDUVDLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC2=C1N(C=C2)C |
Origin of Product |
United States |
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